![molecular formula C10H9NO3 B12514844 N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine CAS No. 777926-74-6](/img/structure/B12514844.png)
N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the intermediate compound, which is then further reacted with hydroxylamine to yield the target compound.
Analyse Chemischer Reaktionen
N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a functional group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine can be compared with other similar compounds, such as:
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound also contains a benzodioxole moiety and has been studied for its biological activity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have shown potential as anti-cancer agents and share structural similarities with this compound.
Eigenschaften
CAS-Nummer |
777926-74-6 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
N-[3-(1,3-benzodioxol-5-yl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C10H9NO3/c12-11-5-1-2-8-3-4-9-10(6-8)14-7-13-9/h1-6,12H,7H2 |
InChI-Schlüssel |
LDBRDADSDVDTMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)
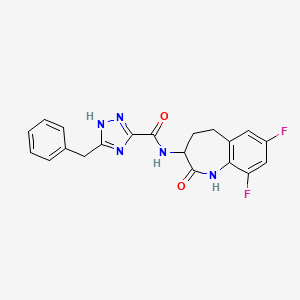

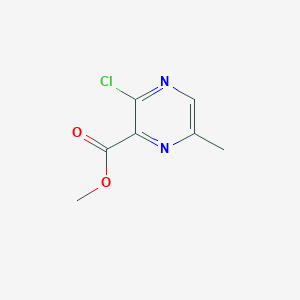
![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
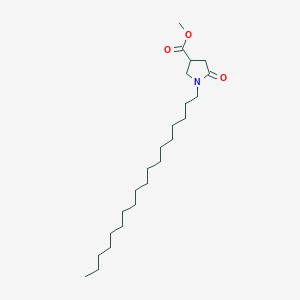
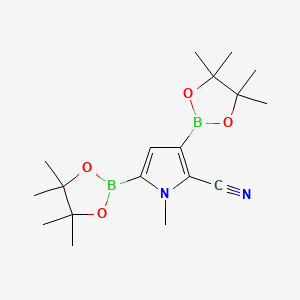
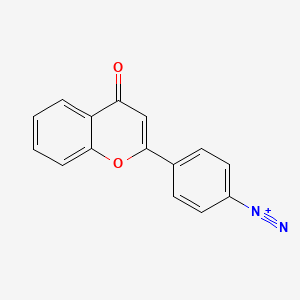
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12514804.png)
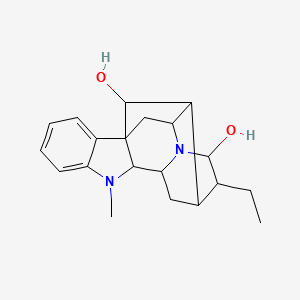
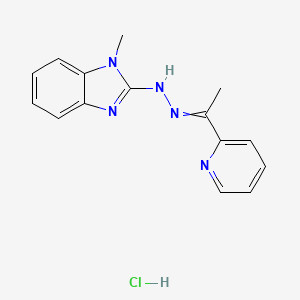
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
